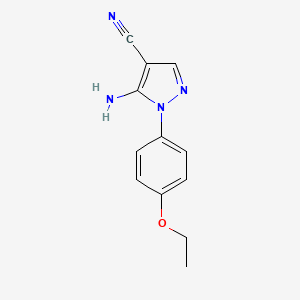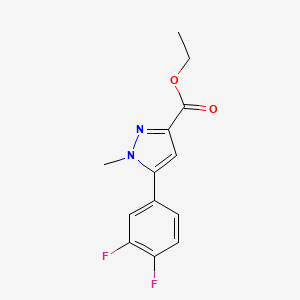
ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate: is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and an ethyl carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of 3,4-difluorophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an inert atmosphere to ensure the formation of the pyrazole ring.
Industrial Production Methods: : On an industrial scale, the synthesis of ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate may involve continuous flow reactors or batch processes to optimize yield and purity. The choice of catalysts and solvents can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate or chromium trioxide, often used in acidic conditions. Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst. Substitution reactions can be facilitated by nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : In biological research, ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: : The compound has potential medicinal applications, such as in the development of new drugs targeting various diseases. Its unique structure may contribute to the design of novel therapeutic agents.
Industry: : In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways can vary depending on the application, but generally, the compound may interact with enzymes or receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to ethyl 5-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate include ethyl 5-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(3,4-difluorophenyl)-1,3-oxazole-4-carboxylate.
Uniqueness: : this compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
ethyl 5-(3,4-difluorophenyl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)8-4-5-9(14)10(15)6-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMVXLXWCANZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B1388064.png)
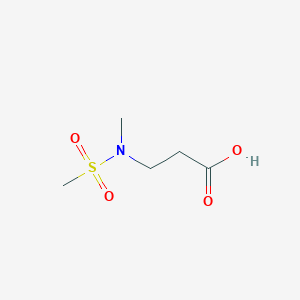
![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B1388071.png)
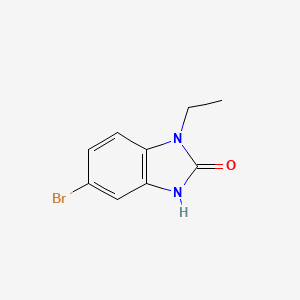
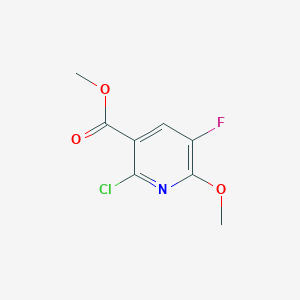
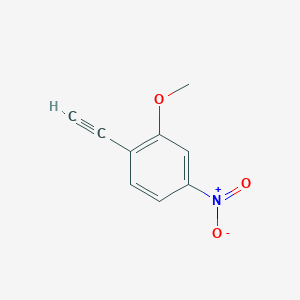
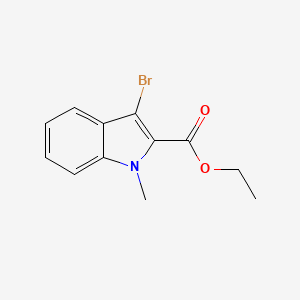
![5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile](/img/structure/B1388077.png)
